

Application Notes and Protocols for In Vivo Studies of PF-06305591 Dihydrate

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Compound of Interest		
Compound Name:	PF-06305591 dihydrate	
Cat. No.:	B10824405	Get Quote

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Introduction

PF-06305591 dihydrate is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] The NaV1.8 channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, playing a crucial role in the transmission of pain signals. Its selective inhibition is a promising therapeutic strategy for the treatment of various pain states, including inflammatory and neuropathic pain. Preclinical data indicates that PF-06305591 possesses a favorable ADME (absorption, distribution, metabolism, and excretion) and safety profile, with good bioavailability in rats.[1][3]

These application notes provide detailed protocols for the in vivo evaluation of **PF-06305591 dihydrate** in established rodent models of inflammatory and neuropathic pain.

Mechanism of Action: NaV1.8 Inhibition in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.8 subtype is a tetrodotoxin-resistant (TTX-R) channel that is upregulated in sensory neurons following tissue injury and inflammation. This upregulation contributes to neuronal hyperexcitability and the sensation of pain.



PF-06305591 selectively binds to the NaV1.8 channel, stabilizing it in a non-conducting state. This blockade of sodium ion influx prevents the depolarization of the neuronal membrane, thereby inhibiting the generation and transmission of pain signals from the periphery to the central nervous system.

Peripheral Nociceptive Neuron Noxious Stimuli Activates PF-06305591 NaV1.8 Channel (Open) Allows Binds to and Inhib ts Na+ Influx NaV1.8 Channel (Blocked) Action Potential Generation Transmits Pain Signal to CNS

Mechanism of Action of PF-06305591

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Caption: Mechanism of PF-06305591 in blocking pain signal transmission.



Data Presentation

The following tables present representative quantitative data for a selective NaV1.8 inhibitor, illustrating the expected efficacy in preclinical pain models. Note: Specific in vivo efficacy data for PF-06305591 is not publicly available. This data is illustrative.

Table 1: Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Latency (s) to Thermal Stimulus (Mean ± SEM)	Paw Withdrawal Threshold (g) to Mechanical Stimulus (Mean ± SEM)
Vehicle	-	4.5 ± 0.5	3.2 ± 0.4
PF-06305591 (Representative)	10	8.2 ± 0.7	7.5 ± 0.9
PF-06305591 (Representative)	30	12.1 ± 1.0	11.8 ± 1.2
Positive Control (e.g., Celecoxib)	30	10.5 ± 0.9	9.7 ± 1.1
*p<0.05, **p<0.01 vs. Vehicle			

Table 2: Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)



Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (g) to Mechanical Stimulus (Mean ± SEM)
Sham + Vehicle	-	14.5 ± 1.1
SNL + Vehicle	-	2.8 ± 0.3
SNL + PF-06305591 (Representative)	10	6.9 ± 0.8
SNL + PF-06305591 (Representative)	30	10.2 ± 1.0
SNL + Positive Control (e.g., Gabapentin)	100	8.5 ± 0.9
p<0.05, **p<0.01 vs. SNL + Vehicle		

Experimental Protocols Formulation of PF-06305591 Dihydrate for In Vivo Administration

For oral (p.o.) administration in rats, **PF-06305591 dihydrate** can be formulated as a suspension. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [2] The compound should be first dissolved in DMSO, followed by the addition of PEG300 and Tween-80, and finally brought to the desired volume with saline.

Protocol 1: Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model in Rats

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

Male Sprague-Dawley rats (200-250 g)



- Complete Freund's Adjuvant (CFA)
- **PF-06305591 dihydrate** formulation
- Vehicle control
- Positive control (e.g., NSAID or COX-2 inhibitor)
- Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
- Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

- Baseline Testing: Acclimatize rats to the testing environment and equipment for 2-3 days. On
 the day of the experiment, measure baseline paw withdrawal latency to a thermal stimulus
 and paw withdrawal threshold to a mechanical stimulus for both hind paws.
- Induction of Inflammation: Anesthetize rats with isoflurane. Inject 100 μL of CFA into the plantar surface of the right hind paw. The left paw serves as an internal control.
- Post-CFA Assessment: Allow animals to recover. Pain behaviors typically develop within 24 hours. At 24 hours post-CFA injection, re-assess thermal and mechanical sensitivity to confirm the development of a pain phenotype.
- Dosing: Administer PF-06305591 formulation, vehicle, or positive control orally (p.o.) or via the desired route.
- Post-Dose Assessment: Measure thermal hyperalgesia and mechanical allodynia at various time points after dosing (e.g., 30, 60, 120, and 240 minutes) to evaluate the analgesic effect.

Protocol 2: Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats

This surgical model mimics chronic neuropathic pain by creating a partial nerve injury.

Materials:



- Male Sprague-Dawley rats (200-250 g)
- Surgical instruments
- Silk sutures (5-0 or 6-0)
- PF-06305591 dihydrate formulation
- Vehicle control
- Positive control (e.g., gabapentin)
- Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

- Baseline Testing: Acclimatize rats and establish baseline mechanical sensitivity as described in Protocol 1.
- Surgical Procedure: Anesthetize the rat. Under aseptic conditions, expose the L5 and L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
- Post-Operative Care: Provide appropriate post-operative analgesia and care. Allow animals to recover for 5-7 days for the development of stable mechanical allodynia.
- Post-SNL Assessment: On day 7 post-surgery, confirm the development of mechanical allodynia in the ipsilateral (operated) hind paw.
- Dosing: Administer PF-06305591 formulation, vehicle, or positive control.
- Post-Dose Assessment: Measure mechanical allodynia at various time points after dosing to determine the anti-allodynic effect.

Mandatory Visualizations





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Caption: Workflow for the CFA inflammatory pain model.



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